Molecular Weight and Atom Economy Advantage Over Pinacol Ester Analog
Compared to its pinacol ester analog (4-bromomethylphenylboronic acid pinacol ester, CAS 138500-85-3), 4-Bromomethylphenyl-1,3,2-dioxaborolane exhibits a 19% lower molecular weight (240.89 vs. 297.00 g/mol) [REFS-1, REFS-2]. This reduced mass directly translates to superior atom economy in reactions where the boronate group is ultimately cleaved. Furthermore, the pinacol ester requires additional synthetic steps or harsher conditions for deprotection to the corresponding boronic acid, whereas the dioxaborolane can be more readily hydrolyzed under mild aqueous conditions . While no direct head-to-head Suzuki coupling yield data are available, the class-level inference is that the dioxaborolane offers a more mass-efficient and synthetically streamlined alternative to the pinacol ester for applications requiring subsequent boronic acid liberation.
19% lower
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 240.89 |
| Comparator Or Baseline | 4-Bromomethylphenylboronic acid pinacol ester: 297.00 |
| Quantified Difference | 19% lower (56.11 g/mol reduction) |
| Conditions | Computed molecular weights from PubChem database |
Why This Matters
Lower molecular weight directly improves atom economy and reduces waste in downstream transformations, a key consideration for cost-effective scale-up.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 18987810, 4-Bromomethylphenyl-1,3,2-dioxaborolane. Retrieved April 17, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 3734506, 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved April 17, 2026. View Source
